(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
CAS No.: 2225144-09-0
Cat. No.: VC4737806
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225144-09-0 |
|---|---|
| Molecular Formula | C8H11Cl2N3 |
| Molecular Weight | 220.1 |
| IUPAC Name | 1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3.2ClH/c9-5-8-6-1-3-10-7(6)2-4-11-8;;/h1-4,10H,5,9H2;2*1H |
| Standard InChI Key | ZEFIMEOLUFCNSW-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1C(=NC=C2)CN.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a fused pyrrole-pyridine ring system (pyrrolo[3,2-c]pyridine) with a methanamine group at position 4. The dihydrochloride salt forms via protonation of the amine group, yielding the formula C₈H₁₁Cl₂N₃ (MW: 220.10 g/mol) . Key structural identifiers include:
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IUPAC Name: (1H-pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
Table 1: Structural and Physicochemical Data
Synthesis and Modification
Synthetic Routes
The synthesis of pyrrolo[3,2-c]pyridine derivatives typically involves multi-step organic reactions. A representative pathway includes:
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Oxidation and Nitration: Starting from 2-bromo-5-methylpyridine, sequential oxidation and nitration yield a nitro-substituted intermediate .
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Cyclization: Treatment with N,N-dimethylformamide dimethyl acetal facilitates cyclization to form the pyrrolopyridine core .
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Functionalization: Suzuki-Miyaura coupling introduces aryl groups, followed by amine functionalization and salt formation .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 2-Bromo-5-methylpyridine-1-oxide | Oxidation product |
| 2 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Cyclized core |
| 3 | 3,4,5-Trimethoxyphenylboronic acid | Coupling partner for diversification |
Biological Activity and Mechanisms
Antitumor Properties
Pyrrolo[3,2-c]pyridine derivatives exhibit potent tubulin inhibition by binding to the colchicine site, disrupting microtubule dynamics. In a 2024 study, analog 10t (structurally related to the target compound) showed IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines . Mechanistically, 10t induced G2/M phase arrest and apoptosis at 0.12–0.36 μM .
Kinase Inhibition
Derivatives with low molecular weight (e.g., 4h) demonstrated FGFR1–3 inhibition (IC₅₀: 7–25 nM), suppressing breast cancer cell migration and invasion . Molecular docking revealed hydrogen bonds with Thrα179 and Asnβ349 residues, critical for FGFR1 binding .
Applications in Drug Discovery
Oncology
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Tubulin-Targeting Agents: The compound’s ability to inhibit tubulin polymerization positions it as a candidate for combretastatin-like therapeutics .
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Kinase Inhibitors: Structural optimization could yield selective FGFR inhibitors for precision oncology .
Neurological Disorders
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, lab coat, eye protection |
| First Aid Measures | Rinse skin/eyes with water; seek medical attention if ingested |
| Storage | Keep container tightly closed |
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